2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
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Overview
Description
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a fluorinated organic compound that contains both azide and ether functional groups. The presence of multiple fluorine atoms imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-Azidoethoxy)ethanol.
Fluorination: The hydroxyl group of 2-(2-Azidoethoxy)ethanol is replaced with fluorine atoms using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The ether linkage can undergo nucleophilic substitution reactions.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are commonly used.
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Click Chemistry: Formation of 1,2,3-triazoles.
Substitution Reactions: Formation of substituted ethers.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves its ability to participate in click chemistry reactions, forming stable triazole linkages. The azide group is highly reactive and can undergo cycloaddition with alkynes, leading to the formation of triazoles. The fluorinated groups enhance the compound’s stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Azidoethoxy)ethanol
- 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
- 3-Azido-1-propanol
Uniqueness
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is unique due to its combination of azide, ether, and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity in click chemistry and enhanced stability due to the presence of fluorine atoms. These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9N3O/c7-4(8,9)3(5(10,11)12,6(13,14)15)19-2-1-17-18-16/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOFYPBFRQNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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